N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide
Overview
Description
N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide, also known by its chemical formula C15H19BrN2O2 , is a compound used in proteomics research. Its molecular weight is approximately 339.23 g/mol .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-bromoacetyl bromide with 1-azepanecarboxylic acid . The resulting product is N-[2-(1-azepanylcarbonyl)phenyl]-2-bromoacetamide. The synthetic pathway may include purification steps to obtain a high yield and purity .
Molecular Structure Analysis
The molecular structure of N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide consists of a phenyl group , a bromine atom , and an azepane ring . The carbonyl group is attached to the azepane ring, forming the amide linkage. The overall structure plays a crucial role in its biological activity .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including nucleophilic substitutions, amidation reactions, and halogenation. Its reactivity depends on the presence of functional groups and the surrounding environment .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Antimicrobial Activity : Research indicates the potential of N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide derivatives in antimicrobial applications. A study focused on the synthesis of derivatives with antimicrobial and hemolytic activities, highlighting their effectiveness against microbial species and relatively low toxicity (Rehman et al., 2016).
Application in Biochemistry : The compound's derivatives have been utilized in biochemical studies. For instance, bromoacetamide derivatives, which share a structural similarity, have been used to study the reactivity of histidine-15 in lysozyme, indicating a specific binding site and reactivity pattern (Yamada et al., 1984).
Chemical Synthesis and Characterization : The compound and its derivatives have been synthesized and characterized in several studies. This includes the synthesis of various N-substituted acetamides, demonstrating the versatility and potential applications of these compounds in different chemical contexts (Siddiqui et al., 2013).
Potential in Medicinal Chemistry : There are applications in medicinal chemistry, such as the synthesis of compounds for evaluation as anti-diabetic agents. For example, a study on indole-based hybrid oxadiazole scaffolds with N-substituted acetamides showed significant potential in antidiabetic activities (Nazir et al., 2018).
Applications in Radical Cyclization : The compound has been utilized in studies involving radical cyclization, an important reaction in organic synthesis. This includes research on the cyclization of N-vinylic α-bromo amides, demonstrating the compound's utility in synthetic chemistry (Ishibashi et al., 1996).
Future Directions
properties
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-2-bromoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c16-11-14(19)17-13-8-4-3-7-12(13)15(20)18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-11H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSOUILUDJIOBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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